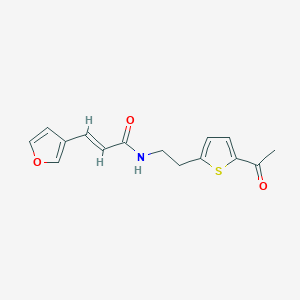
(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the conditions under which the synthesis occurs, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It can include studying the reaction mechanisms, the conditions under which the reactions occur, and the products of the reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. Techniques such as spectroscopy and chromatography can be used .科学研究应用
Acrylamide Research and Applications
Acrylamide is extensively studied due to its industrial and environmental significance, as well as its occurrence in foods processed at high temperatures. The compound's reactivity and potential health impacts have catalyzed a wide range of research efforts focusing on understanding its formation, mitigation, and biological effects.
Chemistry and Formation Mechanisms
Acrylamide forms through heat-induced reactions between amino acids and reducing sugars, primarily via the Maillard reaction, in carbohydrate-rich foods. The understanding of its chemistry has practical applications in reducing acrylamide levels in food processing and developing safer cooking methods. This knowledge is crucial for industries aiming to minimize the potential health risks associated with dietary acrylamide exposure (Friedman, 2003; Taeymans et al., 2004).
Bioactive Compound Development
Research into compounds containing furan and thiophene rings, similar in some respects to the structure you've mentioned, highlights the significance of these motifs in medicinal chemistry. Such studies are pivotal for the development of new drugs, showcasing the potential of acrylamide derivatives in therapeutic applications (Ostrowski, 2022).
Mitigation Strategies and Health Impact Assessment
Efforts to mitigate acrylamide formation in foods without compromising quality have led to a variety of strategies, including ingredient selection, processing adjustments, and the application of asparaginase. Understanding the toxicological profile of acrylamide and its derivatives informs regulatory standards and public health recommendations (Friedman & Levin, 2008).
Environmental and Occupational Exposure
Studies on acrylamide's neurotoxic effects, particularly in occupational settings, emphasize the need for safety protocols in industries where acrylamide is used or generated. This area of research supports the development of guidelines to protect workers and reduce environmental exposure (Pennisi et al., 2013).
安全和危害
未来方向
属性
IUPAC Name |
(E)-N-[2-(5-acetylthiophen-2-yl)ethyl]-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11(17)14-4-3-13(20-14)6-8-16-15(18)5-2-12-7-9-19-10-12/h2-5,7,9-10H,6,8H2,1H3,(H,16,18)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSIKWIAIJVUSD-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)/C=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

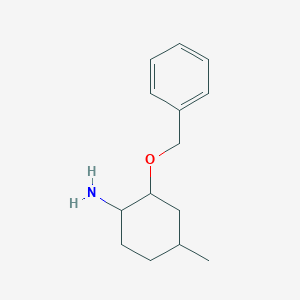
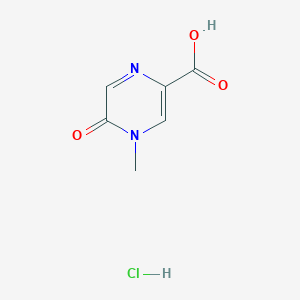
![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B2509741.png)

![3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2509744.png)


![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone](/img/structure/B2509749.png)
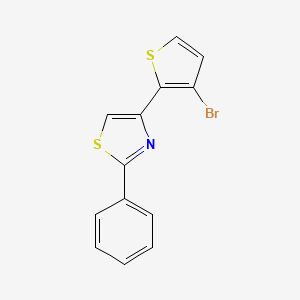


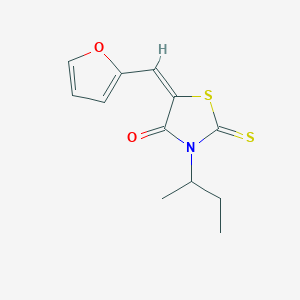
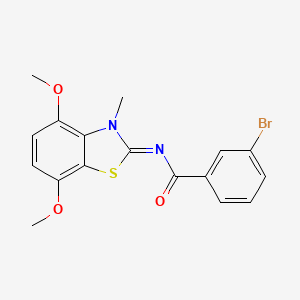
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)